molecular formula C11H13N3O2 B8559529 1-tert-butyl-3-nitroindazole

1-tert-butyl-3-nitroindazole

Cat. No.: B8559529
M. Wt: 219.24 g/mol
InChI Key: NBCUSICSAQOUQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-tert-butyl-3-nitroindazole is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1-tert-butyl-3-nitroindazole can be achieved through several methods. One common approach involves the nitration of 1-tert-butyl-1H-indazole using nitric acid and sulfuric acid as nitrating agents. The reaction is typically carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.

Another method involves the cyclization of appropriate precursors. For instance, the reaction of 2-nitrobenzylamine with tert-butyl isocyanide under basic conditions can lead to the formation of this compound. This method offers a straightforward route to the target compound with good yields.

Chemical Reactions Analysis

1-tert-butyl-3-nitroindazole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

    Oxidation: The compound can undergo oxidation reactions to introduce additional functional groups or to modify existing ones. For example, oxidation of the tert-butyl group can lead to the formation of a carboxylic acid derivative.

Scientific Research Applications

1-tert-butyl-3-nitroindazole has found applications in various scientific research fields:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design. Its unique structure allows for interactions with biological targets, making it a candidate for developing new therapeutic agents.

    Biological Studies: Researchers investigate its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The compound’s ability to modulate specific biological pathways makes it a valuable tool in biological research.

    Material Science: The compound’s stability and reactivity make it suitable for use in material science applications, such as the development of novel polymers and advanced materials.

Mechanism of Action

The mechanism of action of 1-tert-butyl-3-nitroindazole is primarily attributed to its ability to interact with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. Additionally, the tert-butyl group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.

Comparison with Similar Compounds

1-tert-butyl-3-nitroindazole can be compared with other indazole derivatives, such as:

    1-methyl-3-nitro-1H-indazole: Similar to this compound, this compound also contains a nitro group but has a methyl group instead of a tert-butyl group. The difference in substituents can lead to variations in biological activity and chemical reactivity.

    1-tert-butyl-3-amino-1H-indazole: This compound is the reduced form of this compound, where the nitro group is converted to an amino group

Properties

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

1-tert-butyl-3-nitroindazole

InChI

InChI=1S/C11H13N3O2/c1-11(2,3)13-9-7-5-4-6-8(9)10(12-13)14(15)16/h4-7H,1-3H3

InChI Key

NBCUSICSAQOUQG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C2=CC=CC=C2C(=N1)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

Cone. H2SO4 (2 mL) was added to a suspension of 3-nitro-1 H-indazole (3.4 g, 21 mmol) in 2-methyl-propan-2-ol (30 mL) and the resulting mixture was heated to 180° C. in a steel bomb. The reaction mixture was cooled to RT and diluted with EtOAc. The organic phase was washed with brine, dried (MgSO4) and concentrated to give 1-tert-butyl-3-nitro-1 H-indazole (3.4 g, 76%). 1H NMR (400 MHz, DMSO-d6): δ 8.18-8.15 (m, 2 H), 7.59-7.49 (m, 2 H), 1.76 (s, 9 H).
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